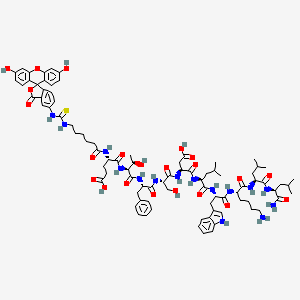

p53 (17-26), FITC labeled

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C87H113N15O22S |

|---|---|

Molecular Weight |

1753.0 g/mol |

IUPAC Name |

(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C87H113N15O22S/c1-45(2)34-62(75(89)112)95-78(115)63(35-46(3)4)96-76(113)60(22-15-16-32-88)94-81(118)66(38-50-43-91-59-21-14-13-20-54(50)59)98-79(116)64(36-47(5)6)97-82(119)67(42-73(110)111)99-83(120)68(44-103)101-80(117)65(37-49-18-10-8-11-19-49)100-84(121)74(48(7)104)102-77(114)61(30-31-72(108)109)93-71(107)23-12-9-17-33-90-86(125)92-51-24-27-56-55(39-51)85(122)124-87(56)57-28-25-52(105)40-69(57)123-70-41-53(106)26-29-58(70)87/h8,10-11,13-14,18-21,24-29,39-41,43,45-48,60-68,74,91,103-106H,9,12,15-17,22-23,30-38,42,44,88H2,1-7H3,(H2,89,112)(H,93,107)(H,94,118)(H,95,115)(H,96,113)(H,97,119)(H,98,116)(H,99,120)(H,100,121)(H,101,117)(H,102,114)(H,108,109)(H,110,111)(H2,90,92,125)/t48-,60+,61+,62+,63+,64+,65+,66+,67+,68+,74+/m1/s1 |

InChI Key |

RBIXFLZTJZPWTB-ILNOWEQPSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)CCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of p53 (17-26) FITC Labeled Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p53 tumor suppressor protein is a critical regulator of cell cycle progression, DNA repair, and apoptosis. Its inactivation is a hallmark of a vast majority of human cancers. The interaction between p53 and its negative regulator, the human double minute 2 (HDM-2) oncoprotein, is a key focal point for therapeutic intervention. The p53 (17-26) peptide, a fragment derived from the HDM-2 binding domain of p53, has emerged as a promising candidate for anticancer therapy. When conjugated with a cell-penetrating peptide and labeled with fluorescein isothiocyanate (FITC), this peptide, often referred to as PNC-28, exhibits a unique mechanism of action that deviates from the canonical p53 pathway, inducing selective necrosis in cancer cells. This technical guide provides a comprehensive overview of the core mechanism of action of the FITC-labeled p53 (17-26) peptide, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action: HDM-2 Targeted Membranolysis

The primary mechanism of action of the p53 (17-26) peptide, when linked to a cell-penetrating peptide such as penetratin (forming PNC-28), is the induction of tumor cell necrosis through the formation of pores in the cancer cell membrane.[1][2][3][4] This effect is highly selective for cancer cells due to the unique localization of its target, HDM-2, on the cancer cell surface.

Key steps in the mechanism are:

-

Target Recognition: The p53 (17-26) portion of the peptide specifically recognizes and binds to HDM-2 that is present in the plasma membrane of various cancer cells.[2][4][5] Untransformed, normal cells typically do not express significant levels of HDM-2 on their cell surface, which accounts for the peptide's cancer-selective cytotoxicity.[2][6]

-

Oligomerization and Pore Formation: Upon binding to membrane-bound HDM-2, the PNC-27/HDM-2 complexes are thought to oligomerize, assembling into structures that form pores in the cell membrane.[5][7]

-

Membranolysis and Necrosis: The formation of these transmembrane pores disrupts the integrity of the cell membrane, leading to a rapid influx of extracellular fluid and the release of intracellular components, such as lactate dehydrogenase (LDH).[1][3] This lytic process results in necrotic cell death, which is distinct from the programmed cell death pathway of apoptosis.[1][8][9] This mechanism is independent of the intracellular p53 status of the cancer cell, showing efficacy in cells with mutant, null, or wild-type p53.[8][10][11]

The FITC label on the peptide serves as a crucial tool for researchers to visualize and track the peptide's interaction with cancer cells. It allows for the confirmation of cellular uptake and co-localization with membrane-bound HDM-2 through fluorescence microscopy and flow cytometry.

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action, several experimental approaches are employed. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for studying the peptide's effects.

References

- 1. The penetratin sequence in the anticancer PNC-28 peptide causes tumor cell necrosis rather than apoptosis of human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer peptide PNC-27 adopts an HDM-2-binding conformation and kills cancer cells by binding to HDM-2 in their membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. esmed.org [esmed.org]

- 7. researchgate.net [researchgate.net]

- 8. Peptides from the amino terminal mdm-2-binding domain of p53, designed from conformational analysis, are selectively cytotoxic to transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of the use of therapeutic peptides for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ar.iiarjournals.org [ar.iiarjournals.org]

The p53 (17-26) Peptide: A Molecular Mimic to Trigger Apoptosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

The tumor suppressor protein p53 is a cornerstone of cellular defense against malignant transformation, often dubbed the "guardian of the genome".[1][2][3] Its activation in response to cellular stress, such as DNA damage or oncogene activation, can halt the cell cycle to allow for repair or, if the damage is irreparable, trigger programmed cell death (apoptosis).[2][3][4][5] A critical regulatory axis in this pathway is the interaction between p53 and its primary negative regulators, the oncoproteins MDM2 and its homolog MDMX.[6][7] These proteins bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, in the case of MDM2, targeting it for proteasomal degradation.[1][7][8][9]

The p53 (17-26) peptide, encompassing the amino acid sequence ETFSDLWKLL, represents a core segment of the p53 N-terminus that is essential for this interaction.[1][10][11] This peptide acts as a molecular mimic, competitively disrupting the p53-MDM2/MDMX interaction. This disruption unleashes p53's tumor-suppressive functions, making the p53 (17-26) peptide and its derivatives a subject of intense investigation for cancer therapy. This guide provides a detailed overview of the peptide's function in apoptosis, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Restoring p53 Function

The primary mechanism by which the p53 (17-26) peptide induces apoptosis is through the inhibition of MDM2 and MDMX. By binding to the same hydrophobic pocket on MDM2/MDMX that p53 occupies, the peptide competitively displaces p53, effectively liberating it from negative regulation.[7][9] This leads to:

-

p53 Stabilization and Accumulation : Freed from MDM2-mediated ubiquitination and degradation, p53 protein levels rise within the cell.[8]

-

Activation of p53 Target Genes : Stabilized p53 acts as a transcription factor, upregulating a suite of pro-apoptotic genes.[2][5][12] Key among these are members of the Bcl-2 family, such as PUMA (p53 Upregulated Modulator of Apoptosis) and Noxa, which are critical for initiating the intrinsic, or mitochondrial, pathway of apoptosis.[2][13]

-

Initiation of the Apoptotic Cascade : The activation of proteins like PUMA and Bax leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade (e.g., caspase-3), which executes the final stages of apoptosis.[14][15]

While this p53-dependent pathway is the principal mechanism, some studies have revealed context-dependent variations. For instance, the "naked" p53 (17-26) peptide, when expressed intracellularly, effectively induces apoptosis.[16][17][18][19] However, when conjugated to cell-penetrating sequences like penetratin (as in the peptide PNC-28), the mechanism can shift towards p53-independent necrosis, potentially through membrane disruption.[16][20][21][22] Another reported mechanism involves the peptide binding to iASPP (inhibitor of apoptosis-stimulating protein of p53), which derepresses the pro-apoptotic activity of the p53 family member, p73.[4]

Signaling and Logic Diagrams

Caption: p53 (17-26) peptide-induced apoptosis signaling pathway.

Caption: Experimental workflow for evaluating p53 peptide efficacy.

Quantitative Data

The efficacy of p53-derived peptides is often quantified by their binding affinity to MDM2/MDMX and their biological activity in cancer cell lines.

Table 1: Binding Affinities of p53-Derived Peptides to MDM2/MDMX

| Peptide | Target | Binding Affinity (Kd or IC50) | Assay Method | Reference |

| Wild-type p53 (15-29) | MDM2 | Kd: 580 nM | Not Specified | [10] |

| Truncated p53 (17-26) | MDM2 | ~13-fold higher affinity than p53 (15-29) | Not Specified | [10] |

| Mutant p53 Peptide (P4) | MDM2 | Kd: 3.6 ± 0.3 nM | Fluorescence Polarization | |

| Mutant p53 Peptide (P4) | MDMX | Kd: 6.1 ± 0.5 nM | Fluorescence Polarization | [23] |

| pDI Peptide | MDM2 | IC50: 10 nM | ELISA | [24] |

| pDI Peptide | MDMX | IC50: 100 nM | ELISA | [6][24] |

| PMI Peptide | MDM2 | Kd: 3.2 nM | Surface Plasmon Resonance | [25] |

| N8A-PMI Peptide | MDM2 | Kd: 490 pM | Surface Plasmon Resonance | [1][26] |

| N8A-PMI Peptide | MDMX | Kd: 2.4 nM | Surface Plasmon Resonance | [1][26] |

| DPMI-α (D-peptide) | MDM2 | Kd: 219 nM | Surface Plasmon Resonance | [8] |

Table 2: Cellular Activity of p53-Activating Peptides

| Peptide/Compound | Cell Line(s) | Observed Effect | Quantitative Data | Reference |

| PM2 (Stapled Peptide) | HCT116, UM-SCC-74A | Decreased cell viability | Effective from ~10 µM | [14] |

| p53 17-26-V (plasmid) | MiaPaCa-2 | Increased cell death | ~55% cell death at 48h | [16] |

| Ad-DI (Adenovirus) | Tumor Xenografts | Growth suppression | p53-dependent | [6] |

| PNC-28 | E-49, HeLa, SW1417 | Cytotoxicity | Effective at 100 µg/ml | [27] |

Key Experimental Protocols

Detailed protocols are crucial for reproducing and building upon existing research. Below are methodologies for key assays used to characterize the apoptotic function of the p53 (17-26) peptide.

Protocol 1: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

A. Materials and Reagents

-

Cancer cell line of interest (e.g., HCT116, p53 wild-type)

-

p53 (17-26) peptide and control peptide

-

6-well tissue culture plates

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

-

Flow cytometer

B. Procedure

-

Cell Seeding: Seed 5 x 105 cells per well in 6-well plates and allow them to adhere overnight.[16]

-

Treatment: Treat cells with varying concentrations of the p53 (17-26) peptide, a negative control peptide, and a vehicle control. Incubate for the desired time period (e.g., 24, 48 hours).

-

Cell Harvesting: Gently collect all cells, including floating cells from the supernatant and adherent cells trypsinized from the well surface.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour, counting a minimum of 10,000 events per sample.[28]

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Protocol 2: Caspase-3 Activity Assay

This colorimetric or fluorogenic assay quantifies the activity of executioner caspase-3, a key marker of apoptosis.

A. Materials and Reagents

-

Treated cell pellets (as prepared in Protocol 1)

-

Caspase Assay Kit (e.g., containing cell lysis buffer, reaction buffer, and a fluorogenic caspase-3 substrate like z-DEVD-AFC or a colorimetric substrate).[29]

-

Microplate reader (fluorometer or spectrophotometer)

B. Procedure

-

Cell Lysis: Resuspend cell pellets in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.[29]

-

Centrifugation: Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, chilled microfuge tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay) to ensure equal loading.

-

Assay Reaction: In a 96-well plate, add 50 µL of cell lysate to 50 µL of 2X Reaction Buffer.

-

Substrate Addition: Add 5 µL of the caspase-3 substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the plate in a microplate reader at the appropriate excitation/emission wavelengths (for fluorometric assays) or absorbance (for colorimetric assays).[29] The signal intensity is proportional to the caspase-3 activity.

Protocol 3: MDM2-p53 Interaction Inhibition ELISA

This assay quantifies the ability of a peptide to disrupt the binding between MDM2 and p53 proteins.[24]

A. Materials and Reagents

-

Recombinant His-tagged p53 protein

-

Recombinant GST-tagged MDM2 protein

-

96-well high-binding ELISA plates

-

p53 (17-26) peptide and other test compounds

-

Primary antibody against MDM2

-

Horseradish Peroxidase (HRP)-conjugated secondary antibody

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader

B. Procedure

-

Coating: Coat the wells of a 96-well plate with His-p53 protein (e.g., 100 ng/well) in coating buffer and incubate overnight at 4°C.[30]

-

Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat milk in PBS) to each well and incubating for 1-2 hours at room temperature.

-

Inhibition Reaction: Wash the plate. In separate tubes, pre-incubate a fixed concentration of GST-MDM2 with serial dilutions of the p53 (17-26) peptide or control compounds for 30-60 minutes.

-

Binding: Add the pre-incubated MDM2/peptide mixtures to the p53-coated wells. Incubate for 1-2 hours at room temperature to allow MDM2 to bind to the immobilized p53.

-

Detection: Wash the plate thoroughly. Add the primary anti-MDM2 antibody to each well and incubate for 1 hour.

-

Secondary Antibody: Wash the plate. Add the HRP-conjugated secondary antibody and incubate for 1 hour.

-

Development: Wash the plate. Add TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).

-

Measurement: Stop the reaction by adding stop solution. Measure the absorbance at 450 nm. A decrease in signal indicates inhibition of the p53-MDM2 interaction.[30] The IC50 value can be calculated from the resulting dose-response curve.

Conclusion and Future Outlook

The p53 (17-26) peptide is a powerful research tool and a promising therapeutic lead that functions primarily by disrupting the p53-MDM2/MDMX axis to induce apoptosis in cancer cells. Its mechanism of action is centered on restoring the tumor suppressor's transcriptional control over pro-apoptotic genes. The development of modified and stapled peptides has significantly improved binding affinity and cellular stability, with some analogs reaching picomolar affinity for MDM2.[1][26]

For drug development professionals, the challenge remains to translate the potent in vitro activity of these peptides into effective in vivo therapeutics. Key areas of focus include enhancing proteolytic resistance (e.g., through D-peptide synthesis), improving cell permeability, and developing sophisticated delivery systems to ensure tumor-specific targeting.[8] Understanding the contextual nuances that may shift the cell death mechanism from apoptosis to necrosis is also critical for predicting therapeutic response. Continued exploration of this p53-mimicking peptide will undoubtedly pave the way for novel cancer therapies that reactivate the cell's own powerful tumor suppression machinery.

References

- 1. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assays to measure p53-dependent and -independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assays to Measure p53-Dependent and -Independent Apoptosis | Springer Nature Experiments [experiments.springernature.com]

- 4. JCI - A p53-derived apoptotic peptide derepresses p73 to cause tumor regression in vivo [jci.org]

- 5. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Targeting the p53–MDM2 interaction to treat cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Structural Basis for Inhibition of the MDM2:p53 Interaction by an Optimized MDM2-Binding Peptide Selected with mRNA Display | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. genscript.com [genscript.com]

- 12. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. In several cell types tumour suppressor p53 induces apoptosis largely via Puma but Noxa can contribute - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Stapled Peptide PM2 Stabilizes p53 Levels and Radiosensitizes Wild-Type p53 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. raybiotech.com [raybiotech.com]

- 16. stacks.cdc.gov [stacks.cdc.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Poptosis or Peptide-Induced Transmembrane Pore Formation: A Novel Way to Kill Cancer Cells without Affecting Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. researchgate.net [researchgate.net]

- 22. Peptides from the amino terminal mdm-2-binding domain of p53, designed from conformational analysis, are selectively cytotoxic to transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

- 25. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 26. scholar.usuhs.edu [scholar.usuhs.edu]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Contribution of p53-Dependent Caspase Activation to Neuronal Cell Death Declines with Neuronal Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

biological activity of FITC labeled p53 (17-26) peptide

A Technical Guide to the Biological Activity of FITC-Labeled p53 (17-26) Peptide

This guide provides an in-depth overview of the biological activity of the fluorescein isothiocyanate (FITC)-labeled p53 (17-26) peptide, a key research tool in the study of the p53-MDM2 interaction, a critical pathway in cancer biology and drug development.

Introduction

The tumor suppressor protein p53 plays a crucial role in maintaining genomic stability and preventing tumor formation.[1] Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which binds to p53 and targets it for proteasomal degradation.[2][3][4][5] The interaction between p53 and MDM2 is a prime target for cancer therapy; inhibiting this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.[2][3]

The p53 (17-26) peptide, with the sequence ETFSDLWKLL, corresponds to the MDM2-binding domain of the p53 protein.[1][6] This peptide fragment contains the essential residues that directly contact the MDM2 binding cleft.[6] Labeling this peptide with FITC allows for fluorescent tracking in various biological assays, facilitating the study of its cellular uptake, localization, and interaction with MDM2.[6][7][8][9]

Mechanism of Action

The primary biological activity of the p53 (17-26) peptide is its ability to competitively inhibit the interaction between the p53 protein and MDM2. By mimicking the native binding motif, the peptide occupies the hydrophobic pocket on MDM2, preventing it from binding to and ubiquitinating endogenous p53. This disruption of the negative feedback loop leads to the accumulation and activation of p53, which can then transcriptionally activate its downstream target genes, such as p21, to induce cell cycle arrest or apoptosis.[3][4][10]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by the FITC-labeled p53 (17-26) peptide.

Caption: Inhibition of MDM2 by FITC-p53 (17-26) peptide, leading to p53 stabilization and downstream effects.

Quantitative Biological Data

The binding affinity of p53-derived peptides to MDM2 is a critical parameter for assessing their biological activity. Fluorescence Polarization (FP) is a common high-throughput assay used to quantify this interaction.[2][11] In this assay, a fluorescently labeled peptide (like FITC-p53 (17-26)) is used as a tracer. The binding of the larger MDM2 protein to the tracer causes a decrease in the rotational speed of the complex, resulting in a higher fluorescence polarization signal.

| Peptide | Target | Assay Method | Binding Affinity (Kd/IC50) | Reference |

| Wild-type p53 peptide | MDM2 | Not Specified | Kd: 580 nM | [1] |

| p53 (17-26) peptide | MDM2 | Not Specified | ~13-fold higher affinity than wild-type | [1] |

| Modified p53 peptide (PMI-M3) | MDM2 | Isothermal Titration Calorimetry | Kd: low picomolar range | [12] |

| Modified p53 peptide (PMI-M3) | MDMX | Isothermal Titration Calorimetry | Kd: low picomolar range | [12] |

Experimental Protocols

Synthesis and Purification of FITC-Labeled p53 (17-26) Peptide

Objective: To synthesize and purify FITC-labeled p53 (17-26) peptide.

Methodology:

-

Peptide Synthesis: The p53 (17-26) peptide (ETFSDLWKLL) is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

-

FITC Labeling:

-

The N-terminus of the resin-bound peptide is deprotected.

-

Fluorescein isothiocyanate (FITC) is dissolved in a suitable solvent (e.g., DMF) and added to the resin.

-

The coupling reaction is allowed to proceed in the dark to prevent photobleaching of the FITC molecule.

-

A spacer arm, such as aminohexanoic acid (Ahx), can be incorporated between the peptide and the FITC label to improve solubility and maintain the peptide's biological activity.

-

-

Cleavage and Deprotection: The FITC-labeled peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

Fluorescence Polarization (FP) Binding Assay

Objective: To quantify the binding affinity of the FITC-p53 (17-26) peptide to MDM2.

Caption: Workflow for a Fluorescence Polarization binding assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of FITC-p53 (17-26) peptide in an appropriate buffer (e.g., PBS with 0.1% BSA).

-

Prepare a stock solution of purified recombinant MDM2 protein.

-

Prepare serial dilutions of a non-labeled competitor peptide or compound.

-

-

Assay Setup:

-

In a 384-well microplate, add the FITC-p53 (17-26) peptide at a fixed concentration (typically in the low nanomolar range).

-

Add the MDM2 protein at a concentration that results in a significant polarization signal.

-

Add varying concentrations of the competitor.

-

Bring the final volume to a fixed amount with assay buffer.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 525 nm) filters for FITC.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration to determine the IC50 value.

Cellular Uptake and Localization by Confocal Microscopy

Objective: To visualize the cellular uptake and subcellular localization of the FITC-p53 (17-26) peptide.

Methodology:

-

Cell Culture: Plate cells (e.g., a cancer cell line overexpressing MDM2) on glass-bottom dishes and culture until they reach the desired confluency.

-

Peptide Treatment: Treat the cells with the FITC-p53 (17-26) peptide at a specific concentration and incubate for various time points.

-

Cell Staining:

-

Wash the cells with PBS.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells if intracellular targets are to be stained.

-

Stain the cell nuclei with a nuclear stain (e.g., DAPI).

-

Optionally, stain for specific subcellular compartments (e.g., mitochondria with MitoTracker).

-

-

Imaging: Acquire images using a confocal laser scanning microscope with the appropriate laser lines and emission filters for FITC and the other fluorescent dyes used.

Cell Viability/Apoptosis Assay

Objective: To assess the effect of the FITC-p53 (17-26) peptide on cell viability and apoptosis.

Methodology (using Annexin V-FITC/Propidium Iodide):

-

Cell Treatment: Treat cells with varying concentrations of the p53 (17-26) peptide (an unlabeled version is typically used for this assay to avoid spectral overlap, but the principle is based on the activity of the peptide moiety) for a specified duration (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

FITC-positive, PI-negative cells are in early apoptosis.

-

FITC-positive, PI-positive cells are in late apoptosis or necrosis.

-

FITC-negative, PI-negative cells are live cells.

-

Conclusion

The FITC-labeled p53 (17-26) peptide is a valuable tool for investigating the p53-MDM2 signaling pathway. Its fluorescent properties enable detailed studies of its interaction with MDM2 and its cellular fate. While the primary mechanism of action is the disruption of the p53-MDM2 interaction, leading to p53-mediated tumor suppression, further research is ongoing to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the biological activity of this and other p53-mimetic peptides.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p53 (17-26), FITC labeled - 1 mg [eurogentec.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. teknovas.com [teknovas.com]

- 10. US20180016302A1 - Peptides for Treating Cancer - Google Patents [patents.google.com]

- 11. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design of ultrahigh-affinity and dual-specificity peptide antagonists of MDM2 and MDMX for P53 activation and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Gateway: An In-depth Technical Guide to the Uptake of p53(17-26) FITC in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake of the fluorescein isothiocyanate (FITC) labeled p53(17-26) peptide in cancer cells. The p53(17-26) peptide, a fragment of the tumor suppressor protein p53, is a key therapeutic target due to its ability to interact with its negative regulator, MDM2. Understanding the mechanisms by which this peptide enters cancer cells is crucial for the development of novel cancer therapies. This document details the experimental protocols to quantify and characterize peptide uptake, presents representative quantitative data, and illustrates the key signaling pathways and experimental workflows.

Quantitative Analysis of p53(17-26) FITC Cellular Uptake

The cellular uptake of FITC-labeled p53(17-26) can be quantified using techniques such as flow cytometry, which measures the mean fluorescence intensity (MFI) of a cell population after incubation with the peptide. The following tables summarize representative data on the uptake of p53(17-26) FITC in various cancer cell lines under different experimental conditions.

Table 1: Concentration-Dependent Uptake of p53(17-26) FITC

| Cancer Cell Line | Peptide Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (MFI) |

| MCF-7 (Breast) | 5 | 4 | 150 ± 12 |

| 10 | 4 | 320 ± 25 | |

| 25 | 4 | 750 ± 58 | |

| 50 | 4 | 1480 ± 110 | |

| HeLa (Cervical) | 5 | 4 | 120 ± 10 |

| 10 | 4 | 280 ± 21 | |

| 25 | 4 | 690 ± 51 | |

| 50 | 4 | 1350 ± 99 | |

| A549 (Lung) | 5 | 4 | 180 ± 15 |

| 10 | 4 | 410 ± 33 | |

| 25 | 4 | 890 ± 71 | |

| 50 | 4 | 1750 ± 135 |

Table 2: Time-Dependent Uptake of p53(17-26) FITC

| Cancer Cell Line | Peptide Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (MFI) |

| MCF-7 (Breast) | 25 | 1 | 250 ± 20 |

| 25 | 2 | 480 ± 39 | |

| 25 | 4 | 750 ± 58 | |

| 25 | 8 | 980 ± 76 | |

| HeLa (Cervical) | 25 | 1 | 210 ± 18 |

| 25 | 2 | 410 ± 33 | |

| 25 | 4 | 690 ± 51 | |

| 25 | 8 | 890 ± 69 | |

| A549 (Lung) | 25 | 1 | 310 ± 25 |

| 25 | 2 | 590 ± 47 | |

| 25 | 4 | 890 ± 71 | |

| 25 | 1150 ± 92 |

Table 3: Effect of Endocytosis Inhibitors on p53(17-26) FITC Uptake in MCF-7 Cells

| Treatment | Concentration | Incubation Time (hours) | Mean Fluorescence Intensity (MFI) | % Inhibition |

| Control (No Inhibitor) | - | 4 | 750 ± 58 | 0% |

| Chlorpromazine | 10 µg/mL | 4 | 315 ± 29 | 58% |

| Methyl-β-cyclodextrin | 5 mM | 4 | 585 ± 45 | 22% |

| EIPA | 50 µM | 4 | 495 ± 41 | 34% |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the p53-MDM2 signaling pathway, a general experimental workflow for assessing peptide uptake, and the logical flow for investigating the mechanism of uptake.

Caption: The p53-MDM2 signaling pathway and the inhibitory action of the p53(17-26) peptide.

Caption: Experimental workflow for analyzing cellular uptake of FITC-p53(17-26).

Caption: Logical workflow to determine the mechanism of peptide uptake.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments discussed in this guide.

Cell Culture

-

Cell Lines: Human breast adenocarcinoma (MCF-7), human cervical adenocarcinoma (HeLa), and human lung carcinoma (A549) cells are obtained from the American Type Culture Collection (ATCC).

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cellular Uptake Assay by Flow Cytometry

This protocol is designed to quantify the amount of FITC-labeled peptide taken up by cancer cells.

-

Cell Seeding: Seed cancer cells in a 24-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

-

Peptide Incubation: Remove the culture medium and wash the cells once with phosphate-buffered saline (PBS). Add fresh serum-free medium containing the desired concentration of FITC-p53(17-26) peptide. Incubate for the specified duration (e.g., 1, 2, 4, or 8 hours) at 37°C.

-

Washing: After incubation, aspirate the peptide-containing medium and wash the cells three times with cold PBS to remove any unbound peptide.

-

Cell Detachment: Detach the cells from the plate by adding 200 µL of 0.25% trypsin-EDTA and incubating for 5 minutes at 37°C.

-

Sample Preparation: Neutralize the trypsin by adding 800 µL of complete medium. Transfer the cell suspension to a flow cytometry tube and centrifuge at 300 x g for 5 minutes.

-

Resuspension: Discard the supernatant and resuspend the cell pellet in 500 µL of FACS buffer (PBS with 1% FBS).

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting at 488 nm and measuring the emission at approximately 525 nm. Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample. Untreated cells are used as a negative control to set the baseline fluorescence.

Confocal Laser Scanning Microscopy

This method allows for the visualization of the intracellular localization of the FITC-labeled peptide.

-

Cell Seeding: Seed cancer cells on glass coverslips in a 12-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Peptide Incubation: Treat the cells with FITC-p53(17-26) peptide at the desired concentration in serum-free medium for the specified time.

-

Washing and Fixation: Wash the cells three times with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes (optional, for co-staining of intracellular targets).

-

Nuclear Staining: Wash with PBS and stain the nuclei with 4',6-diamidino-2-phenylindole (DAPI) for 5 minutes.

-

Mounting: Wash the coverslips with PBS and mount them on glass slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a confocal laser scanning microscope. The FITC signal (green) will indicate the location of the peptide, and the DAPI signal (blue) will show the nucleus.

Endocytosis Inhibition Assay

This assay helps to elucidate the mechanism of peptide uptake by blocking specific endocytic pathways.

-

Cell Seeding: Seed cancer cells in a 24-well plate as described for the flow cytometry assay.

-

Inhibitor Pre-incubation: Pre-incubate the cells with one of the following endocytosis inhibitors for 1 hour at 37°C:

-

Chlorpromazine: 10 µg/mL (inhibits clathrin-mediated endocytosis).

-

Methyl-β-cyclodextrin (MβCD): 5 mM (inhibits caveolae-mediated endocytosis).

-

5-(N-Ethyl-N-isopropyl)amiloride (EIPA): 50 µM (inhibits macropinocytosis).

-

-

Peptide Co-incubation: Without removing the inhibitor, add the FITC-p53(17-26) peptide to the medium and incubate for an additional 4 hours.

-

Analysis: Wash, harvest, and analyze the cells by flow cytometry as described in section 3.2. Compare the MFI of inhibitor-treated cells to that of untreated control cells to determine the percentage of inhibition for each pathway.

Conclusion

This technical guide provides a framework for the comprehensive exploration of p53(17-26) FITC cellular uptake in cancer cells. The provided protocols offer robust methods for quantifying and visualizing peptide internalization, while the representative data and diagrams offer a clear context for the expected outcomes and underlying biological principles. A thorough understanding of how this promising therapeutic peptide enters cancer cells is a critical step towards optimizing its delivery and efficacy in future anti-cancer strategies. The evidence suggests that the uptake of p53(17-26) FITC is a dynamic process that can occur through multiple endocytic pathways, with a significant contribution from clathrin-mediated endocytosis. Further investigation into the specific cellular factors that govern this uptake will be invaluable for the rational design of next-generation p53-based cancer therapies.

The Guardian's Gambit: A Technical Guide to the p53 (17-26) FITC Peptide for Pathway Activation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 is a cornerstone of cellular defense, orchestrating a complex signaling network to respond to a variety of stress signals, including DNA damage, oncogenic activation, and hypoxia. Its activation can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells and maintaining genomic integrity. The intricate regulation of p53 activity is a focal point of cancer research, with the interaction between p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, being a critical control point.[1]

The p53 (17-26) peptide, a decapeptide corresponding to the MDM2-binding domain of p53, has emerged as an invaluable tool for dissecting the nuances of the p53-MDM2 interaction.[2] This peptide encompasses the key residues essential for the high-affinity binding to a deep hydrophobic cleft on the surface of MDM2.[3] When labeled with fluorescein isothiocyanate (FITC), the p53 (17-26) FITC peptide becomes a versatile probe for a range of in vitro and cell-based assays designed to investigate the activation of the p53 pathway.

This technical guide provides an in-depth exploration of the use of the p53 (17-26) FITC peptide in studying p53 pathway activation. It offers detailed experimental protocols, a summary of quantitative data, and visual representations of the relevant signaling pathways and experimental workflows to empower researchers in their quest to modulate this pivotal cellular guardian.

The p53 Signaling Pathway: A Tale of Regulation

The p53 pathway is a tightly regulated network that ensures a rapid and appropriate response to cellular stress. In unstressed cells, p53 levels are kept low through continuous ubiquitination by MDM2, which targets p53 for proteasomal degradation. Upon cellular stress, a cascade of post-translational modifications, primarily phosphorylation, of both p53 and MDM2 disrupts their interaction. This stabilization of p53 allows it to accumulate in the nucleus, where it functions as a transcription factor, activating a battery of target genes that mediate its tumor-suppressive functions.

Data Presentation: Quantitative Analysis of p53-MDM2 Interaction

The p53 (17-26) FITC peptide is instrumental in quantifying the binding affinity of the p53-MDM2 interaction and for determining the potency of inhibitors that disrupt this interaction. The following tables summarize key quantitative data obtained from fluorescence polarization assays.

Table 1: Dissociation Constants (Kd) for the p53-MDM2 Interaction

| Peptide Sequence | Labeled/Unlabeled | Method | Kd (nM) | Reference |

| p53 (15-29) | Unlabeled | Kinetic and Thermodynamic Analysis | 580 | [4] |

| p53 (17-26) | Unlabeled | Kinetic and Thermodynamic Analysis | 45 | [4] |

| p53 (19-26) | Unlabeled | Kinetic and Thermodynamic Analysis | No Binding | [4] |

| p53TAD (human) | Unlabeled | Biophysical Measurements | ~100 | [5] |

Table 2: IC50 Values of Inhibitors of the p53-MDM2 Interaction

| Inhibitor | Peptide/Small Molecule | Assay | IC50 (nM) | Reference |

| Nutlin-3a | Small Molecule | ELISA | 90 | [6] |

| pDI Peptide | Peptide | ELISA | 44 (for MDM2), 550 (for MDMX) | [7] |

| pDIQ Peptide | Peptide | ELISA | 8 (for MDM2), 110 (for MDMX) | [7] |

| SAH-p53-8 | Stapled Peptide | Fluorescence Polarization | <1 | [8] |

| DPMI-α (liposomal) | D-peptide | MTT Cell Viability Assay | 1900 | [1] |

Experimental Protocols

Fluorescence Polarization (FP) Assay for Screening p53-MDM2 Inhibitors

This in vitro assay is a high-throughput method to screen for compounds that disrupt the p53-MDM2 interaction. The principle lies in the difference in the tumbling rate of the small, FITC-labeled p53 peptide versus the larger peptide-MDM2 complex in solution.

Detailed Methodology:

-

Assay Buffer Preparation: A typical assay buffer consists of 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, and 0.1% BSA.

-

Reagent Preparation:

-

Prepare a stock solution of p53 (17-26) FITC peptide in DMSO. The final concentration in the assay is typically around 20 nM.[4]

-

Prepare a stock solution of purified recombinant MDM2 protein (N-terminal domain, e.g., residues 1-118) in assay buffer. The final concentration is usually in the range of 40-100 nM, which should be optimized to give a stable and significant polarization signal.[4]

-

Prepare a plate with test compounds serially diluted in DMSO.

-

-

Assay Procedure (384-well plate format):

-

To each well, add the assay buffer.

-

Add the p53 (17-26) FITC peptide to a final concentration of 20 nM.

-

Add the MDM2 protein to a final concentration of 40 nM.[4]

-

Add the test compounds or DMSO as a control. The final DMSO concentration should be kept constant across all wells and ideally below 1%.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate filters for FITC (Excitation: ~485 nm, Emission: ~520 nm).

-

-

Data Analysis:

-

The degree of inhibition is calculated relative to the controls (peptide alone and peptide with MDM2 and DMSO).

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Flow Cytometry for Cellular Uptake and p53 Activation

Flow cytometry can be employed to assess the cellular uptake of the FITC-labeled peptide and to correlate it with downstream markers of p53 activation, such as apoptosis.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., SJSA-1, which overexpresses MDM2) in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of p53 (17-26) FITC peptide (e.g., 1-10 µM). Include untreated and vehicle-treated cells as controls.

-

Incubate for a specified period (e.g., 24-48 hours).

-

-

Cell Staining:

-

Harvest the cells by trypsinization and wash with cold PBS.

-

For apoptosis analysis, resuspend the cells in Annexin V binding buffer and add Annexin V conjugated to a fluorophore other than FITC (e.g., APC or PE) and a viability dye like Propidium Iodide (PI) or DAPI.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Data Acquisition:

-

Analyze the cells on a flow cytometer equipped with lasers and filters appropriate for FITC, the Annexin V fluorophore, and the viability dye.

-

-

Data Analysis:

-

Gate on the cell population of interest based on forward and side scatter.

-

Quantify the percentage of FITC-positive cells to determine cellular uptake.

-

Analyze the Annexin V and viability dye staining to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

-

Fluorescence Microscopy for Intracellular Localization

Fluorescence microscopy allows for the visualization of the subcellular localization of the p53 (17-26) FITC peptide.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Seed cells on sterile glass coverslips in a multi-well plate.

-

Treat the cells with the p53 (17-26) FITC peptide (e.g., 5-10 µM) for the desired time.

-

-

Cell Preparation for Imaging:

-

Wash the cells three times with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if co-staining for intracellular targets.

-

Wash the cells again with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope (e.g., a confocal microscope for higher resolution) with appropriate filter sets for FITC and DAPI.

-

-

Analysis:

-

Analyze the acquired images to determine the subcellular localization of the FITC-labeled peptide (e.g., cytoplasm, nucleus, or specific organelles).

-

Conclusion

The p53 (17-26) FITC peptide is a powerful and versatile tool for researchers studying the p53 signaling pathway. Its application in fluorescence polarization assays provides a robust platform for the discovery of novel inhibitors of the p53-MDM2 interaction, which holds significant therapeutic promise. Furthermore, its use in cell-based assays such as flow cytometry and fluorescence microscopy offers valuable insights into cellular uptake, mechanism of action, and the induction of p53-dependent responses. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this peptide probe, ultimately contributing to a deeper understanding of p53 biology and the development of new strategies to combat cancer.

References

- 1. cusabio.com [cusabio.com]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactivation of the p53 Tumor Suppressor Pathway by a Stapled p53 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fluorescence Microscopy of p53 (17-26) FITC

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in cellular stress responses, including DNA repair, cell cycle arrest, and apoptosis. The N-terminal region of p53, specifically the amino acid sequence 17-26, is a key interaction domain for its negative regulator, Mouse double minute 2 homolog (MDM2). The binding of MDM2 to this region of p53 targets it for degradation, thus inhibiting its tumor-suppressive functions. Visualizing the localization and dynamics of this interaction is crucial for understanding cancer biology and for the development of therapeutics that aim to disrupt this binding and restore p53 function.

These application notes provide a detailed protocol for the use of a Fluorescein isothiocyanate (FITC)-conjugated probe targeting the p53 (17-26) region for fluorescence microscopy. FITC is a widely used green fluorescent dye with excitation and emission maxima at approximately 495 nm and 519 nm, respectively.

Signaling Pathway: The p53-MDM2 Interaction

The interaction between p53 and MDM2 is a cornerstone of cell cycle control and tumor suppression. Cellular stress, such as DNA damage, activates kinases like ATM and ATR. These kinases phosphorylate p53 at its N-terminus, which blocks the binding of MDM2 to the 17-26 region of p53. This inhibition of binding stabilizes p53, allowing it to accumulate in the nucleus, bind to DNA, and activate the transcription of target genes that mediate cell cycle arrest or apoptosis.

Caption: p53-MDM2 signaling pathway.

Experimental Workflow

The following diagram outlines the major steps for performing a fluorescence microscopy experiment using a p53 (17-26) FITC probe.

Caption: Experimental workflow for p53 immunofluorescence.

Quantitative Data Summary

The following table provides typical ranges and values for key parameters in a p53 (17-26) FITC fluorescence microscopy experiment. Note that optimal conditions should be determined empirically for each specific cell line and experimental setup.

| Parameter | Recommended Range/Value | Notes |

| Probe Concentration | ||

| FITC-conjugated Antibody | 1-10 µg/mL | Titration is recommended to determine the optimal concentration that maximizes signal-to-noise. |

| FITC-conjugated Peptide | 1-20 µM | Higher concentrations may be needed for peptide probes compared to antibodies. |

| Incubation Times | ||

| Primary Probe Incubation | 1 hour at RT or overnight at 4°C | Overnight incubation at 4°C is often recommended for weaker signals. |

| Microscopy Parameters | ||

| Excitation Wavelength | 488 nm | Optimal for FITC excitation. |

| Emission Filter | 515-530 nm bandpass | Captures the peak of FITC emission. |

| Performance Metrics | ||

| Signal-to-Noise Ratio (SNR) | > 10 for high-quality imaging | A higher SNR indicates a clearer signal above the background fluorescence. |

| Photostability | Moderate | FITC is susceptible to photobleaching; minimize exposure to excitation light. Use of an anti-fade mounting medium is highly recommended. |

Detailed Experimental Protocol

This protocol describes the direct immunofluorescence staining of p53 using a FITC-conjugated probe targeting the 17-26 amino acid region.

Materials and Reagents

-

Cells of interest (e.g., cancer cell lines with known p53 status)

-

Glass coverslips

-

Cell culture medium and supplements

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

-

Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS

-

p53 (17-26) FITC-conjugated antibody or peptide

-

Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole) solution

-

Anti-fade mounting medium

-

Microscope slides

Procedure

-

Cell Seeding:

-

Culture cells to ~70-80% confluency.

-

Trypsinize and seed cells onto sterile glass coverslips in a multi-well plate at an appropriate density to achieve 50-70% confluency on the day of staining.

-

Allow cells to adhere and grow for 24-48 hours.

-

-

Experimental Treatment (Optional):

-

If applicable, treat cells with inducing agents (e.g., DNA damaging agents to stabilize p53) or inhibitors for the desired period.

-

-

Fixation:

-

Gently aspirate the culture medium.

-

Wash the cells twice with PBS.

-

Add 4% PFA in PBS to each well to cover the cells and incubate for 15 minutes at room temperature.

-

Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate the fixed cells with Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Add Blocking Buffer (1-5% BSA in PBS) to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

-

-

p53 (17-26) FITC Probe Incubation:

-

Dilute the p53 (17-26) FITC-conjugated antibody or peptide to its optimal concentration in Blocking Buffer.

-

Aspirate the blocking solution from the wells.

-

Add the diluted probe solution to the cells on the coverslips.

-

Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber, protected from light.

-

-

Washing:

-

Aspirate the probe solution.

-

Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.

-

-

Nuclear Counterstaining:

-

Incubate the cells with a diluted DAPI solution for 5-10 minutes at room temperature, protected from light.

-

Wash the cells twice with PBS.

-

-

Mounting:

-

Carefully remove the coverslips from the wells.

-

Place a drop of anti-fade mounting medium on a clean microscope slide.

-

Gently place the coverslip, cell-side down, onto the mounting medium, avoiding air bubbles.

-

Seal the edges of the coverslip with nail polish if necessary.

-

-

Imaging and Analysis:

-

Image the slides using a fluorescence microscope equipped with appropriate filters for FITC (excitation ~488 nm, emission ~520 nm) and DAPI (excitation ~358 nm, emission ~461 nm).

-

Capture images using consistent settings for all samples to be compared.

-

Perform quantitative analysis of fluorescence intensity and localization using appropriate image analysis software.

-

Application Note: Quantifying the Internalization of p53 (17-26) FITC Peptide Using Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Abstract: The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis, making it a key target in cancer therapy.[1][2][3][4] The interaction between p53 and its negative regulator, MDM2, is a primary mechanism for controlling p53 activity.[2] Peptides derived from the p53 N-terminal domain, such as the p53 (17-26) fragment, can disrupt this interaction.[5][6] To be effective, these therapeutic peptides must efficiently internalize into target cells. This application note provides a detailed protocol for quantifying the cellular uptake of a fluorescein isothiocyanate (FITC)-labeled p53 (17-26) peptide using flow cytometry.

Principle of the Assay

This protocol measures the internalization of a FITC-conjugated p53 (17-26) peptide into cultured cells. Cells are incubated with the fluorescent peptide, allowing for its uptake. After incubation, non-internalized, membrane-bound peptides are removed by washing and trypsinization.[7] The fluorescence intensity of the internalized peptide within individual cells is then quantified using a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is directly proportional to the amount of internalized peptide.[8][9] This method allows for a robust, high-throughput analysis of peptide internalization under various conditions, such as different concentrations and incubation times.

Experimental Protocols

Materials and Reagents

-

Cells: A relevant cancer cell line (e.g., SJSA-1, MCF-7, A549)

-

Culture Medium: Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Peptide: p53 (17-26) peptide, N-terminally labeled with FITC (Custom synthesized)

-

Buffers:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

0.25% Trypsin-EDTA

-

-

Other:

Cell Culture and Seeding

-

Culture cells in T-75 flasks until they reach 80-90% confluency.

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into a 24-well plate at a density of 1 x 10⁵ cells/well.

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

Preparation of p53 (17-26) FITC Working Solutions

-

Reconstitute the lyophilized p53 (17-26) FITC peptide in sterile, nuclease-free water or DMSO to create a stock solution (e.g., 1 mM).

-

On the day of the experiment, prepare serial dilutions of the peptide stock solution in serum-free culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).

Peptide Internalization Assay

-

Carefully remove the culture medium from the wells of the 24-well plate.

-

Wash the cells once with 500 µL of pre-warmed PBS.

-

Add 200 µL of the prepared p53 (17-26) FITC working solutions to the respective wells. Include a well with serum-free medium only to serve as an untreated (negative) control.[7]

-

Incubate the plate for the desired time period (e.g., 1, 4, or 24 hours) at 37°C in a 5% CO₂ incubator.

-

After incubation, remove the peptide-containing medium.

-

Wash the cells twice with 500 µL of ice-cold PBS to remove any unbound peptide.[7]

-

Add 100 µL of 0.25% Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C. This step detaches the cells and removes non-internalized, surface-bound peptides.[7]

-

Add 400 µL of complete culture medium to neutralize the trypsin.

-

Transfer the cell suspension from each well into a labeled flow cytometry tube.

-

Centrifuge the cells at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 300 µL of PBS for flow cytometry analysis.

Flow Cytometry Acquisition and Analysis

-

Set up the flow cytometer to detect FITC fluorescence (Excitation: 488 nm, Emission: ~520 nm).

-

Use the untreated control cells to set the forward scatter (FSC) and side scatter (SSC) voltages to gate the main cell population and to establish the baseline fluorescence.

-

Acquire a minimum of 10,000 gated events for each sample.[7][11]

-

Analyze the data using appropriate software. Gate on the live cell population based on FSC and SSC.

-

Determine the Mean Fluorescence Intensity (MFI) for the FITC channel for each sample.

Data Presentation

Quantitative data from the internalization assay should be summarized for clear interpretation.

Table 1: Dose-Dependent Internalization of p53 (17-26) FITC. This table illustrates the effect of increasing peptide concentration on cellular uptake after a fixed incubation time (e.g., 4 hours).

| p53 (17-26) FITC Concentration (µM) | Mean Fluorescence Intensity (MFI) | Standard Deviation (SD) |

| 0 (Control) | 50 | ± 5 |

| 1 | 250 | ± 18 |

| 5 | 1100 | ± 65 |

| 10 | 2350 | ± 140 |

| 20 | 4800 | ± 210 |

Table 2: Time-Course of p53 (17-26) FITC Internalization. This table shows the progression of peptide uptake over time at a fixed concentration (e.g., 10 µM).

| Incubation Time (Hours) | Mean Fluorescence Intensity (MFI) | Standard Deviation (SD) |

| 0 (Control) | 50 | ± 5 |

| 1 | 950 | ± 55 |

| 4 | 2350 | ± 140 |

| 12 | 3800 | ± 190 |

| 24 | 4100 | ± 230 |

Visualizations

Experimental Workflow

The diagram below outlines the major steps of the flow cytometry protocol for analyzing peptide internalization.

Caption: Workflow for p53-FITC internalization analysis.

p53-MDM2 Signaling Pathway

The p53 (17-26) peptide is designed to interfere with the p53-MDM2 signaling pathway. Understanding this context is crucial for interpreting the functional consequences of peptide internalization. In unstressed cells, p53 is kept at low levels by MDM2, which targets it for proteasomal degradation. Upon cellular stress, this interaction is disrupted, stabilizing p53 and allowing it to activate downstream pathways leading to cell cycle arrest or apoptosis.[1][12] The p53 (17-26) peptide mimics the MDM2-binding domain of p53, competitively inhibiting the p53-MDM2 interaction and thereby activating p53-mediated responses.

Caption: The p53-MDM2 signaling pathway and peptide inhibition.

References

- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. raybiotech.com [raybiotech.com]

- 5. genscript.com [genscript.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening for p53-MDM2 Interaction Inhibitors using a FITC-Labeled p53 (17-26) Peptide

References

- 1. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]

- 7. Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptides from the amino terminal mdm-2-binding domain of p53, designed from conformational analysis, are selectively cytotoxic to transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AID 756870 - Binding affinity to recombinant human His-tagged MDM2 (1 to 118 amino acids) using p53-based PMDM6-F as probe after 15 to 30 mins by fluorescence polarization assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Recombinant Human MDM2 protein (ab167941) | Abcam [abcam.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Design of stapled peptide-based PROTACs for MDM2/MDMX atypical degradation and tumor suppression [thno.org]

- 17. Fluorescence Polarization Assay [bio-protocol.org]

Application Notes: Immunofluorescence Staining with p53 (17-26) FITC Peptide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tumor suppressor protein p53 is a critical regulator of cell cycle progression, apoptosis, and DNA repair, earning it the name "guardian of the genome".[1][2][3] Its activity is tightly controlled, primarily through interaction with the human double minute 2 (HDM2/MDM2) protein. MDM2 is an E3 ubiquitin ligase that binds to the N-terminal transactivation domain of p53, promoting its degradation via the proteasome and thereby forming a negative feedback loop.[2][3][4]

The p53 (17-26) peptide, with the sequence Glu-Thr-Phe-Ser-Asp-Leu-Trp-Lys-Leu-Leu (ETFSDLWKLL), represents the core amino acid fragment from the MDM2-binding domain of p53.[5][6] This sequence contains the essential residues that directly contact the binding domain of MDM2.[1][7] When conjugated to Fluorescein Isothiocyanate (FITC), this peptide becomes a valuable tool for fluorescence-based applications, allowing for the direct visualization and study of the p53-MDM2 interaction within cellular contexts.

These application notes provide a detailed protocol for using the p53 (17-26) FITC peptide for immunofluorescence staining to potentially visualize MDM2 distribution and for use in related assays.

Product Specifications

| Parameter | Specification |

| Peptide Name | p53 (17-26) Peptide |

| Sequence | ETFSDLWKLL |

| Label | Fluorescein Isothiocyanate (FITC) |

| Molecular Weight | ~1690 g/mol (Varies slightly based on salt form) |

| Excitation Max (λex) | ~493 nm |

| Emission Max (λem) | ~517 nm |

| Purity | >95% (Typically verified by HPLC) |

| Storage | Store at -20°C or -80°C, protected from light.[8] |

p53-MDM2 Signaling Pathway

The p53 (17-26) peptide directly relates to the central regulatory interaction between p53 and its negative regulator, MDM2. Cellular stress, such as DNA damage, activates kinases like ATM and ATR. These kinases phosphorylate p53 at its N-terminus, which blocks the binding of MDM2. This inhibition allows p53 to accumulate in the nucleus, where it acts as a transcription factor to induce genes responsible for cell cycle arrest (e.g., CDKN1A/p21) or apoptosis (e.g., BAX). MDM2 itself is a transcriptional target of p53, creating a tightly regulated feedback loop.

Recommended Experimental Protocol

This protocol describes the direct fluorescent staining of intracellular targets using the p53 (17-26) FITC peptide in cultured adherent cells. As this is a direct staining method, no secondary antibody is required.

Required Materials

-

Reagents:

-

p53 (17-26) FITC peptide

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Formaldehyde (e.g., 4% in PBS) or Methanol

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 or Saponin in PBS)

-

Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) in PBS)

-

Nuclear Counterstain (e.g., DAPI or Hoechst 33342)

-

Antifade Mounting Medium

-

-

Supplies:

-

Cultured cells on glass coverslips or in imaging-quality microplates

-

Pipettes and tips

-

Incubator (37°C, 5% CO₂)

-

Fluorescence microscope with appropriate filters for FITC and DAPI/Hoechst

-

Staining Procedure

-

Cell Preparation: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate. Allow cells to adhere and grow to 50-70% confluency.

-

Experimental Treatment (Optional): Treat cells with compounds of interest (e.g., MDM2 inhibitors like Nutlin-3a or vehicle control) for the desired duration.

-

Fixation:

-

Aspirate the culture medium.

-

Gently wash cells twice with PBS.

-

Add 4% formaldehyde in PBS and incubate for 15 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Add 0.25% Triton X-100 in PBS to the cells.

-

Incubate for 10 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

-

Blocking:

-

Add Blocking Buffer (1% BSA in PBS) to cover the cells.

-

Incubate for 30-60 minutes at room temperature to reduce nonspecific binding.

-

-

Peptide Staining:

-

Dilute the p53 (17-26) FITC peptide to the desired working concentration (optimization is required, start with a range of 1-10 µM) in Blocking Buffer.

-

Aspirate the blocking solution and add the diluted peptide solution.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Washing:

-

Aspirate the peptide solution.

-

Wash cells three times with PBS for 5 minutes each, protected from light.

-

-

Nuclear Counterstaining:

-

Incubate cells with a DAPI (e.g., 300 nM) or Hoechst solution diluted in PBS for 5 minutes at room temperature.

-

Wash twice with PBS.

-

-

Mounting and Imaging:

-

Briefly rinse the coverslip in deionized water.

-

Mount the coverslip onto a glass slide using a drop of antifade mounting medium.

-

Seal the edges with clear nail polish and allow to dry.

-

Image using a fluorescence microscope with appropriate filter sets for FITC (blue excitation, green emission) and DAPI (UV excitation, blue emission).

-

Data Analysis and Interpretation

Fluorescence images should be captured using consistent settings (e.g., exposure time, gain) for all experimental conditions. The FITC signal is expected to co-localize with its binding target, MDM2, which can be found in both the nucleus and cytoplasm.

Qualitative Analysis: Observe the subcellular localization of the FITC signal. Compare the intensity and distribution of fluorescence between different treatment groups.

Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity.[9]

-

Define a Region of Interest (ROI) for each cell (or for the nucleus and cytoplasm separately using the DAPI channel as a mask).

-

Measure the mean fluorescence intensity within the ROIs.

-

Subtract the mean background fluorescence from a cell-free region.

-

Collect data from a statistically significant number of cells per condition (>50).

Example Quantitative Data

The following table presents hypothetical data from an experiment designed to test if an MDM2 inhibitor (Compound X) affects the binding of the p53 (17-26) FITC peptide. An increase in signal could suggest that the inhibitor makes the peptide's binding site on MDM2 more accessible.

| Treatment Group | N (Cells Analyzed) | Mean Nuclear Fluorescence Intensity (A.U.) ± SEM | Fold Change vs. Vehicle |

| Vehicle Control (0.1% DMSO) | 125 | 150.4 ± 8.2 | 1.00 |

| Compound X (10 µM) | 131 | 325.9 ± 15.6 | 2.17 |

| No Peptide Control | 110 | 12.1 ± 1.5 | N/A |

A.U. = Arbitrary Units; SEM = Standard Error of the Mean.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background / No Specific Signal | Peptide concentration too high or too low. | Optimize peptide concentration (titrate from 0.5 µM to 20 µM). |

| Insufficient blocking. | Increase blocking time to 60 minutes or BSA concentration to 3-5%. | |

| Inadequate washing. | Increase the number and duration of wash steps. | |

| Weak Signal | Low target protein (MDM2) expression. | Use a cell line known to express high levels of MDM2 (e.g., some cancer cell lines). |

| Photobleaching. | Minimize light exposure during all steps. Use an antifade mounting medium. | |

| Autofluorescence | Aldehyde fixation. | Perform a sodium borohydride treatment (0.1% in PBS for 10 min) after fixation. |

| Cell type has endogenous fluorescent molecules. | Capture an image of unstained cells using the same settings to establish a baseline. |

References

- 1. genscript.com [genscript.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. cusabio.com [cusabio.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cpcscientific.com [cpcscientific.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Application Note: Protocol for Fluorescein Isothiocyanate (FITC) Labeling of p53 (17-26) Peptide

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in molecular biology, biochemistry, and cancer research.

Introduction The p53 (17-26) peptide, with the sequence Glu-Thr-Phe-Ser-Asp-Leu-Trp-Lys-Leu-Leu (ETFSDLWKLL), represents a critical fragment of the Mdm-2 binding domain of the p53 tumor suppressor protein.[1][2] This sequence contains the key residues that directly interact with the Mdm-2 oncoprotein.[3][4] Fluorescent labeling of this peptide with Fluorescein Isothiocyanate (FITC) provides a powerful tool for studying p53-Mdm2 interactions, cellular uptake, and localization. FITC-labeled peptides are widely used as probes in various applications, including fluorescence microscopy, flow cytometry, and high-throughput screening assays.[5][6][7]

Principle of the Method The labeling protocol is based on the chemical reaction between the isothiocyanate group (-N=C=S) of FITC and primary amine groups on the peptide.[5] This reaction forms a stable, covalent thiourea bond.[][9] For the p53 (17-26) peptide, potential labeling sites include the N-terminal α-amino group of glutamic acid and the ε-amino group on the side chain of the lysine residue. The reaction is performed under alkaline conditions (pH ~9.0) to ensure the primary amines are deprotonated and thus maximally reactive.[][10] All steps involving FITC should be performed in the dark to prevent photobleaching.[10][11]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the FITC labeling of the p53 (17-26) peptide.

| Parameter | Value | Reference |

| Peptide Sequence | ETFSDLWKLL | [2] |

| p53 (17-26) Molecular Weight | ~1257.5 Da | (Calculated) |

| FITC (Isomer I) Molecular Weight | 389.38 Da | [5] |

| FITC Excitation Wavelength | ~494 nm | [11] |

| FITC Emission Wavelength | ~518 nm | [11] |

| FITC Molar Extinction Coefficient (ε) | ~77,000 M⁻¹cm⁻¹ at 494 nm | [12] |

| Recommended Reaction pH | 8.0 - 9.0 | [][9] |

| Recommended Molar Ratio (FITC:Peptide) | 3:1 to 10:1 (Optimization required) | [9][11] |

| Storage Conditions (Labeled Peptide) | -20°C to -80°C, protected from light | [1][13] |

Experimental Protocols

This section provides a detailed methodology for the FITC labeling, purification, and characterization of the p53 (17-26) peptide.

Part A: Reagent Preparation

-

Peptide Solution:

-

Accurately weigh the lyophilized p53 (17-26) peptide powder.

-

Dissolve the peptide in the Reaction Buffer (0.1 M sodium bicarbonate, pH 9.0) to a final concentration of 1-2 mg/mL.

-

Vortex gently to ensure complete dissolution.

-

Note: Avoid using buffers containing primary amines, such as Tris or glycine, as they will compete with the peptide for FITC conjugation.[9][10]

-

-

FITC Stock Solution:

-

Reaction Buffer:

-

Prepare a 0.1 M sodium bicarbonate solution.

-

Adjust the pH to 9.0 using 1 M NaOH.

-

Filter the buffer through a 0.22 µm filter before use.

-

Part B: FITC Labeling Reaction

-

Slowly add the calculated volume of the FITC stock solution to the peptide solution while gently vortexing. A starting molar ratio of 5:1 (FITC:peptide) is recommended.[9] This ratio may require optimization.

-

Wrap the reaction vial in aluminum foil to protect it from light.[10]

-